Product packaging for 3-(2,4-Difluorophenyl)propan-1-OL(Cat. No.:CAS No. 957204-67-0)

3-(2,4-Difluorophenyl)propan-1-OL

Cat. No.: B3175473
CAS No.: 957204-67-0
M. Wt: 172.17 g/mol
InChI Key: TURZIOCKJDGNQL-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)propan-1-ol is a fluorinated organic compound that serves as a versatile building block in medicinal and organic chemistry research. Its structure, featuring a propanol chain linked to a 2,4-difluorophenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules . Researchers utilize this and closely related scaffolds in the design and development of novel pharmaceutical compounds, particularly within the antifungal class . The difluorophenyl group is a common pharmacophore known to influence the physicochemical properties of drug candidates, such as their metabolic stability, membrane permeability, and binding affinity . As a result, this compound is of significant interest for scientists working in early-stage drug discovery and development. Handling should be performed in a well-ventilated environment, and appropriate personal protective equipment, including gloves and safety goggles, is recommended . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F2O B3175473 3-(2,4-Difluorophenyl)propan-1-OL CAS No. 957204-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-difluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURZIOCKJDGNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2,4 Difluorophenyl Propan 1 Ol and Its Complex Derivatives

Direct Synthesis Strategies for 3-(2,4-Difluorophenyl)propan-1-ol

Direct synthesis of this compound can be achieved through several routes. One common method involves the reduction of a corresponding carbonyl compound, such as 3-(2,4-difluorophenyl)propanoic acid or its ester derivatives. For instance, the reduction of a suitable ester can be accomplished using reducing agents like sodium borohydride (B1222165) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and methanol (B129727), often under reflux conditions. chemicalbook.com

Another approach involves the catalytic hydrogenation of an unsaturated precursor. For example, a compound containing a double or triple bond in the propyl chain can be reduced to the corresponding saturated alcohol. This method offers a straightforward way to obtain the target molecule, provided the precursor is readily accessible.

Furthermore, direct synthesis from carbon dioxide, ethylene, and hydrogen has been explored using a Cs–Au/TiO2 rutile catalyst. rsc.org While this method is innovative, the selectivity towards n-propanol is influenced by factors such as cesium loading, temperature, and the ratio of reactants. rsc.org

Stereoselective Synthesis Approaches for Chiral Analogues of Difluorophenylpropanols

The creation of chiral centers with high enantiomeric purity is a critical aspect of modern organic synthesis, particularly for pharmaceutical applications.

Asymmetric Reduction Techniques for Alcohol Stereocenters

Asymmetric reduction of prochiral ketones is a powerful method for producing chiral alcohols. ias.ac.innih.gov This can be achieved using various techniques, including biocatalysis and chiral catalysts.

Biocatalysis: Plant tissues from sources like apples, carrots, and potatoes have been shown to effectively reduce prochiral ketones to chiral alcohols with high enantioselectivity. nih.gov This green chemistry approach can yield both (R)- and (S)-enantiomers depending on the specific plant tissue used. nih.gov For certain substrates, enantiomeric excesses (e.e.) of up to 98% and chemical yields of around 80% have been reported. nih.gov

Chiral Catalysts: The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to secondary alcohols. youtube.com This technique employs a chiral oxazaborolidine catalyst to direct the hydride reduction from a borane (B79455) source, leading to high levels of enantioselectivity. youtube.comgoogle.com Ruthenium-based catalysts, in conjunction with chiral ligands such as those derived from pseudo-dipeptides, have also been successfully used for the asymmetric reduction of ketones, offering excellent yields and enantiomeric excesses. sigmaaldrich.com Copper-catalyzed asymmetric 1,2-reduction of cycloalkenones represents another effective strategy for preparing chiral allylic alcohols. thieme-connect.com

Table 1: Asymmetric Reduction Methods for Chiral Alcohols
MethodCatalyst/ReagentSubstrate TypeKey Features
BiocatalysisPlant Tissues (e.g., apple, carrot) nih.govProchiral Ketones nih.govHigh enantioselectivity, environmentally friendly. nih.gov
CBS ReductionChiral Oxazaborolidine youtube.comgoogle.comProchiral Ketones youtube.comHigh enantiomeric excess, predictable stereochemistry. youtube.com
Ruthenium-Catalyzed Reduction[{RuCl2(p-cymene)}2] with Chiral Ligands sigmaaldrich.comAcetophenone Derivatives sigmaaldrich.comExcellent yields and enantiomeric excesses. sigmaaldrich.com
Copper-Catalyzed ReductionCu(OAc)2 with Chiral Ligands thieme-connect.comCycloalkenones thieme-connect.comHigh yields and excellent enantioselectivities for substituted cycloalkenones. thieme-connect.com

Chirality Transfer and Control in Synthetic Sequences

Chirality transfer involves the transmission of stereochemical information from a chiral starting material or reagent to the product. nih.gov This is a fundamental concept in stereoselective synthesis. In the context of difluorophenylpropanol analogs, if a chiral precursor is used, the synthetic route must be designed to preserve or controllably alter the existing stereocenter. For example, co-assembly strategies using chiral amines have been shown to efficiently transfer chirality to other molecules through non-covalent interactions, which can influence the stereochemical outcome of subsequent reactions. rsc.org Sequential deprotonation reactions on substituted ferrocenes have also demonstrated stereoselective synthesis, which could be conceptually applied to other aromatic systems. rsc.org

Synthesis via Functionalized Precursors Incorporating the 2,4-Difluorophenylpropanol Scaffold

Building the target molecule from functionalized precursors that already contain the 2,4-difluorophenyl group is a common and versatile strategy.

Reactions Involving 2,4-Difluorobenzaldehyde (B74705) and Related Aromatic Precursors

2,4-Difluorobenzaldehyde is a key starting material for the synthesis of various 2,4-difluorophenyl-containing compounds. prepchem.com It can be prepared through methods such as the oxidation of 2,4-difluorotoluene (B1202308) or the formylation of m-difluorobenzene. chemicalbook.comgoogle.comgoogle.com

Once obtained, 2,4-difluorobenzaldehyde can undergo a variety of carbon-carbon bond-forming reactions to extend the side chain. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction can be used to introduce a two-carbon unit, which can then be further modified. Subsequent reduction of the resulting double bond and any carbonyl functionalities would lead to this compound.

Table 2: Synthesis of 2,4-Difluorobenzaldehyde
Starting MaterialReagentsKey ConditionsYield
2,4-Difluorobenzoyl chlorideH2, 5% Pd/BaSO4, Decahydronaphthalene prepchem.com130°C, 6 hours prepchem.com82% prepchem.com
2,4-DifluorotolueneH2O2, Cobalt acetate, Sodium molybdate, Acetic acid chemicalbook.comgoogle.com105°C, Microchannel reactor chemicalbook.com31.1% chemicalbook.com
m-DifluorobenzeneCO, Catalyst (e.g., Co2(CO)8) google.comPressure google.comNot specified

Ring-Opening Reactions of Epoxide Intermediates

The ring-opening of epoxides is a valuable transformation for constructing functionalized alcohol structures. arkat-usa.orglibretexts.orgpressbooks.pub This reaction can be catalyzed by either acid or base, with the regioselectivity depending on the reaction conditions and the substitution pattern of the epoxide. libretexts.orgpressbooks.pub

For the synthesis of this compound derivatives, a suitable epoxide precursor would be one containing the 2,4-difluorophenyl group. For instance, reacting 1,3-difluorobenzene (B1663923) with 2-chloromethyl epoxy propane (B168953) in the presence of a catalyst can yield 2-(2,4-difluorophenyl)-1-chloro-3-propanol. google.com Subsequent chemical modifications can then lead to the desired propanol (B110389) derivative.

The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can promote the ring-opening of epoxides with carbon nucleophiles under milder conditions. arkat-usa.orgresearchgate.net In acid-catalyzed ring-opening, the nucleophile generally attacks the more substituted carbon, while in base-catalyzed reactions, the attack occurs at the less sterically hindered carbon. libretexts.orgpressbooks.pubyoutube.com This predictable regioselectivity allows for controlled synthesis of specific isomers.

Derivatization of Propanoic Acid and Other Carbon Chain Analogues

A primary route to this compound involves the chemical modification of 3-(2,4-difluorophenyl)propanoic acid and its derivatives. sigmaaldrich.com The foundational step in this approach is the reduction of the carboxylic acid functional group.

The direct reduction of 3-(2,4-difluorophenyl)propanoic acid to the corresponding primary alcohol, this compound, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this type of transformation, effectively converting the carboxylic acid to an alcohol without affecting the aromatic ring. doubtnut.com

Alternatively, the propanoic acid can first be converted into an ester, such as methyl or ethyl 3-(2,4-difluorophenyl)propanoate. This esterification is typically carried out by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid, like sulfuric acid. nih.govmdpi.com The resulting ester can then be reduced to this compound. This two-step process can sometimes offer advantages in terms of purification and reaction control. For instance, a related compound, 3-(2-fluorophenyl)propan-1-ol, is synthesized from its methyl ester derivative using sodium borohydride in a mixture of tetrahydrofuran and methanol under reflux, resulting in a high yield. chemicalbook.com

Further derivatization of the propanoic acid chain can lead to a variety of complex structures. For analytical purposes, especially for gas chromatography-mass spectrometry (GC-MS), carboxylic acids and other functional groups are often derivatized to increase their volatility and improve chromatographic behavior. nih.govnih.gov Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to create PFB esters from carboxylic acids. mdpi.com While primarily used for analysis, these derivatization principles highlight the reactivity of the propanoic acid moiety and its potential for building more complex molecules.

The table below summarizes common derivatization reactions starting from 3-(2,4-difluorophenyl)propanoic acid.

Starting MaterialReagent(s)ProductPurpose
3-(2,4-Difluorophenyl)propanoic AcidLithium Aluminum Hydride (LiAlH₄)This compoundSynthesis
3-(2,4-Difluorophenyl)propanoic AcidMethanol, H₂SO₄ (cat.)Methyl 3-(2,4-difluorophenyl)propanoateIntermediate for Synthesis
Methyl 3-(2,4-difluorophenyl)propanoateSodium Borohydride (NaBH₄)This compoundSynthesis
3-(2,4-Difluorophenyl)propanoic AcidPentafluorobenzyl Bromide (PFB-Br)PFB ester of the acidAnalytical Derivatization

Multistep Synthetic Pathways for Elaboration of the this compound Structure

Constructing the this compound skeleton from simpler precursors often requires multistep synthetic sequences that build the carbon framework and introduce the necessary functional groups.

One prominent pathway begins with 2,4-difluorobenzaldehyde . This starting material can undergo a condensation reaction, such as a Knoevenagel or Wittig reaction, with a compound like malonic acid or a phosphonium (B103445) ylide to introduce a two-carbon extension, yielding (E)-3-(2,4-difluorophenyl)acrylic acid (a substituted cinnamic acid). The next step involves the catalytic hydrogenation of the carbon-carbon double bond in the acrylic acid side chain. researchgate.net Catalysts such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) are effective for this transformation, saturating the alkene to produce 3-(2,4-difluorophenyl)propanoic acid. researchgate.net As described previously, this propanoic acid is then reduced to the target alcohol, this compound. doubtnut.com

Another versatile method is the Grignard reaction , which is fundamental for forming carbon-carbon bonds. umkc.edulibretexts.org One approach involves preparing a Grignard reagent from a 2,4-difluorophenyl halide, such as 2,4-difluorobromobenzene. This organomagnesium compound can then react with a three-carbon electrophile containing an oxygen atom, such as an epoxide like propylene (B89431) oxide. youtube.com The nucleophilic Grignard reagent attacks and opens the epoxide ring, forming the carbon skeleton of the desired propanol in a single step after acidic workup. Alternatively, 2,4-difluorobenzaldehyde can be treated with a two-carbon Grignard reagent like ethylmagnesium bromide. This reaction forms a secondary alcohol, which can then be subjected to further chemical modifications, such as dehydration followed by hydrogenation, to arrive at the final product.

The Friedel-Crafts acylation provides another route, starting with 1,3-difluorobenzene. google.comgoogle.com Reaction with an acylating agent like 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce the three-carbon chain to the aromatic ring, forming 3-chloro-1-(2,4-difluorophenyl)propan-1-one. google.comgoogle.com The resulting ketone must then be fully reduced. The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction, and the chlorine atom can be subsequently displaced by a hydroxyl group through hydrolysis to yield the target alcohol.

A more modern approach involves palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction . nih.gov This strategy can couple an aryl halide (e.g., 1-bromo-2,4-difluorobenzene) with an alkene like acrolein diethyl acetal (B89532). The reaction is typically catalyzed by a palladium source such as Pd(OAc)₂. The resulting unsaturated acetal is then hydrogenated to saturate the double bond, and the acetal is hydrolyzed under acidic conditions to reveal the aldehyde, which is finally reduced to the primary alcohol. nih.gov

The following table outlines these multistep pathways.

PathwayStarting Material(s)Key IntermediatesKey Reactions
Hydrogenation Route2,4-Difluorobenzaldehyde, Malonic Acid(E)-3-(2,4-Difluorophenyl)acrylic Acid, 3-(2,4-Difluorophenyl)propanoic AcidKnoevenagel Condensation, Catalytic Hydrogenation, Reduction
Grignard Route2,4-Difluorobromobenzene, Propylene Oxide-Grignard Reagent Formation, Epoxide Opening
Friedel-Crafts Route1,3-Difluorobenzene, 3-Chloropropionyl Chloride3-Chloro-1-(2,4-difluorophenyl)propan-1-oneFriedel-Crafts Acylation, Reduction, Hydrolysis
Heck Coupling Route1-Bromo-2,4-difluorobenzene, Acrolein diethyl acetal(E)-3-(2,4-Difluorophenyl)propenal diethyl acetalMizoroki-Heck Reaction, Hydrogenation, Hydrolysis, Reduction

Development of Novel Synthetic Transformations and Reaction Conditions for Difluorophenylpropanols

The field of organic synthesis is continuously evolving, with a focus on creating more efficient, sustainable, and atom-economical reactions. For the synthesis of difluorophenylpropanols and their derivatives, several modern strategies are being explored.

One-pot and multistep flow synthesis represent a paradigm shift from traditional batch processing. rsc.orgresearchgate.net These techniques involve performing multiple reaction steps sequentially in a single reactor or a continuous flow system without isolating intermediates. syrris.jp For a molecule like this compound, a flow process could be designed where 2,4-difluorobenzaldehyde is passed through a packed bed of a solid-supported base to facilitate a condensation reaction, followed by an in-line hydrogenation reactor, and finally a column containing an immobilized reducing agent. syrris.jp Such processes can significantly reduce reaction times, minimize waste, and improve safety and scalability.

The development of novel catalytic systems is also crucial. For the hydrogenation steps, research has moved beyond traditional Pd/C to explore more advanced catalysts. This includes developing chiral ligands for asymmetric hydrogenation to produce enantiomerically enriched products or using different metal precursors and additives to improve selectivity and efficiency under milder conditions. dicp.ac.cn For instance, the addition of a protonic acid like p-toluenesulfonic acid has been shown to promote the activity of palladium catalysts in certain hydrogenation reactions. dicp.ac.cn Similarly, formic acid is being explored as a safer and more convenient hydrogen source for transfer hydrogenation reactions, using catalysts like Pd/Al₂O₃ under mild, additive-free conditions to reduce various functional groups. mdpi.com

Microwave-assisted synthesis is another modern technique that can dramatically accelerate reaction rates. mdpi.com Reactions that might take hours under conventional heating can often be completed in minutes. This method has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for key steps in the synthesis of this compound, such as the formation of intermediates via condensation or coupling reactions. mdpi.com

Finally, the functionalization of the core structure to create complex derivatives is an area of active research. For example, the oxidation of a related hydroxymethyl derivative to an aldehyde was achieved regioselectively using activated manganese dioxide, demonstrating a selective transformation on a complex molecule without affecting other sensitive groups. mdpi.com Such selective methods are vital for the late-stage functionalization of the this compound scaffold to generate novel compounds.

Chemical Reactivity and Derivatization of 3 2,4 Difluorophenyl Propan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for a variety of chemical modifications. Standard transformations of primary alcohols, such as esterification and etherification, can be readily applied to 3-(2,4-difluorophenyl)propan-1-ol. For instance, it can react with carboxylic acids or their derivatives to form esters, and with alkyl halides or other electrophiles in the presence of a base to yield ethers.

A particularly useful reaction is the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate esters are excellent substrates for nucleophilic substitution reactions.

Another important transformation is halogenation, where the hydroxyl group is replaced by a halogen atom. savemyexams.comsavemyexams.com This can be accomplished using various reagents. For example, treatment with phosphorus(V) chloride (PCl5) affords the corresponding chloroalkane, while reaction with a mixture of red phosphorus and iodine can be used to introduce iodine. savemyexams.comsavemyexams.com Bromination can be achieved using a mixture of potassium bromide and concentrated sulfuric acid. savemyexams.comsavemyexams.com These halogenated derivatives serve as versatile intermediates for further synthetic manipulations. savemyexams.comsavemyexams.com

Transformations of the Propane (B168953) Chain Structure

The three-carbon propane chain provides structural flexibility and can be modified to create more complex molecular architectures. One significant transformation is cyclization. For example, derivatives of this compound can be used to synthesize cyclopropane-containing molecules. This is exemplified in the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate for certain pharmaceutical compounds. google.comnih.gov In some synthetic routes, a related compound, 1-(3',4'-difluorophenyl)-3-nitro-propan-1-ol, is cyclized to form a nitrocyclopropane (B1651597) derivative. google.com

Reactivity of the Difluorophenyl Aromatic System

The 2,4-difluorophenyl group significantly influences the molecule's reactivity. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms. The positions ortho and para to the activating propyl group are the most likely sites for such substitutions.

Nucleophilic Substitution Reactions and their Application

As mentioned earlier, converting the primary alcohol to a better leaving group, such as a halide or a sulfonate ester, opens the door to a wide array of nucleophilic substitution (SN2) reactions. ub.edu This allows for the introduction of various functional groups, including azides, cyanides, and thiols. vanderbilt.edu For instance, the tosylated derivative of this compound can react with sodium azide (B81097) to produce the corresponding azido (B1232118) compound, which can then be reduced to the primary amine.

These nucleophilic substitution reactions are instrumental in the synthesis of more complex molecules. For example, the reaction of derivatives of this compound with nitrogen-containing nucleophiles is a key step in the synthesis of various heterocyclic compounds. The resulting amines can undergo further reactions to form amides or participate in the construction of nitrogen-containing heterocycles. clockss.org

Oxidation and Reduction Pathways of the Alcohol Moiety

The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. savemyexams.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, will typically yield 3-(2,4-difluorophenyl)propanal. imperial.ac.uk To obtain the aldehyde, it is often necessary to distill it from the reaction mixture as it forms to prevent further oxidation. savemyexams.comquizlet.com Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent (CrO3 in sulfuric acid), will oxidize the primary alcohol directly to 3-(2,4-difluorophenyl)propanoic acid. imperial.ac.ukajchem-a.com

Conversely, while the alcohol itself is already in a reduced state, derivatives of this compound can be subjected to reduction. For instance, the corresponding carboxylic acid can be reduced back to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk

Functional Group Interconversions and Advanced Derivatization for Complex Molecular Scaffolds

The strategic interconversion of functional groups is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules from simpler starting materials. ub.eduorganic-chemistry.org this compound is a prime candidate for such transformations, serving as a versatile scaffold for the introduction of diverse functionalities. mdpi.comresearchgate.net

A key strategy involves the conversion of the primary alcohol to other functional groups. ub.edu For example, the alcohol can be converted to an amine via a two-step process involving tosylation followed by nucleophilic substitution with azide and subsequent reduction. The resulting amine can then be further derivatized to form amides, sulfonamides, or ureas, significantly expanding the molecular diversity. organic-chemistry.org

The difluorophenyl ring also offers opportunities for advanced derivatization. While direct electrophilic aromatic substitution is challenging, nucleophilic aromatic substitution can be employed to introduce new substituents onto the aromatic ring, further functionalizing the molecular scaffold. nih.gov These derivatization strategies are crucial in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships. researchgate.net

Utilization as a Key Intermediate in the Synthesis of Diverse Chemical Entities

Due to its versatile reactivity, this compound and its derivatives are valuable intermediates in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical industry. evitachem.com The difluorophenyl moiety is a common structural motif in many biologically active compounds.

For instance, derivatives of this alcohol are used in the synthesis of antifungal agents like fluconazole (B54011) and voriconazole, which contain a 2,4-difluorophenyl group. nih.govmdpi.com The synthesis of these complex triazole-containing molecules often involves the initial construction of a side chain derived from this compound. nih.govmdpi.com

Furthermore, chiral derivatives of this compound are employed in the synthesis of enantiomerically pure pharmaceuticals. For example, (S)-1-(2,4-difluorophenyl)propan-1-amine, which can be synthesized from a derivative of the parent alcohol, is a building block for various medicinal chemistry programs. evitachem.com The synthesis of the anti-cancer medication nirogacestat (B609584) also utilizes intermediates that can be conceptually derived from this structural motif. wikipedia.org

Below is a data table summarizing some of the key reactions and their products.

ReactantReagent(s)ProductReaction Type
This compoundTosyl chloride, pyridine3-(2,4-Difluorophenyl)propyl tosylateSulfonylation
This compoundPCl51-Chloro-3-(2,4-difluorophenyl)propaneHalogenation savemyexams.comsavemyexams.com
This compoundKBr, H2SO41-Bromo-3-(2,4-difluorophenyl)propaneHalogenation savemyexams.comsavemyexams.com
This compoundPCC3-(2,4-Difluorophenyl)propanalOxidation imperial.ac.uk
This compoundKMnO43-(2,4-Difluorophenyl)propanoic acidOxidation ajchem-a.com
3-(2,4-Difluorophenyl)propyl tosylateNaN31-Azido-3-(2,4-difluorophenyl)propaneNucleophilic Substitution
1-Azido-3-(2,4-difluorophenyl)propaneLiAlH43-(2,4-Difluorophenyl)propan-1-amineReduction

Computational Chemistry and Theoretical Investigations of 3 2,4 Difluorophenyl Propan 1 Ol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in predicting the molecular geometry and understanding the electronic behavior of 3-(2,4-Difluorophenyl)propan-1-ol. These computational studies provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Optimizations and Geometrical Parameter Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. mdpi.com By optimizing the structure of this compound, researchers can determine the most stable arrangement of its atoms. This process involves finding the minimum energy conformation, which corresponds to the most likely structure of the molecule. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterValue
C-C (ring) bond length~1.39 Å
C-F bond length~1.35 Å
C-C (propyl) bond length~1.53 Å
C-O bond length~1.43 Å
O-H bond length~0.96 Å
C-C-C bond angle~112°
C-O-H bond angle~109°

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netresearchgate.net For this compound, the HOMO is likely localized on the electron-rich regions, such as the oxygen atom of the hydroxyl group and the phenyl ring, while the LUMO may be distributed over the difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms. DFT calculations can precisely determine the energies of these orbitals. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-0.5 eV
HOMO-LUMO Gap6.3 eV

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MESP map displays different colors to represent regions of varying electrostatic potential. researchgate.net

Red colors typically indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netrsc.org For this compound, these areas would likely be around the oxygen atom of the hydroxyl group and the fluorine atoms due to their high electronegativity. Blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These might be found around the hydrogen atoms, particularly the one in the hydroxyl group. Green areas denote regions of neutral potential. researchgate.net MESP analysis provides a visual guide to the molecule's reactivity and intermolecular interactions. rsc.org

Theoretical Spectroscopic Property Predictions and Comparative Analysis

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra are commonly performed.

By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching and bending of bonds. ijrte.org Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental NMR spectra, confirming the molecular structure. ijrte.org

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on the Theoretical Correlation between Molecular Descriptors and Observed Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. cust.edu.tw In the context of this compound, QSAR studies can correlate its theoretically calculated molecular descriptors with its observed interactions, for instance, with a biological target. researchgate.netumich.eduresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov These can include parameters derived from DFT calculations like HOMO-LUMO energies, dipole moment, and molecular surface area. cust.edu.tw By developing a QSAR model, it becomes possible to predict the activity of new, related compounds without the need for extensive experimental testing. researchgate.net

Molecular Docking Studies for Theoretical Ligand-Receptor Binding Mechanisms and Molecular Recognition

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. rjptonline.orgnih.gov This technique is instrumental in drug discovery and development. nih.gov For this compound, molecular docking studies can provide insights into its potential binding modes and interactions with a specific biological target. dntb.gov.uamdpi.com

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. openmedicinalchemistryjournal.com A lower docking score generally indicates a more favorable binding interaction. mdpi.comopenmedicinalchemistryjournal.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's active site. rjptonline.org This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
ParameterValue
Docking Score (kcal/mol)-7.5
Key Interacting ResiduesTyr85, Phe264, Ser121
Types of InteractionsHydrogen bond with Ser121, Pi-pi stacking with Phe264

Applications As Synthetic Intermediates in Advanced Organic Synthesis

Role in the Elaboration of Complex Pharmaceutical Building Blocks

The 2,4-difluorophenyl propanol (B110389) scaffold is a cornerstone in the architecture of several key pharmaceutical agents, most notably in the class of azole antifungals. The presence of the difluorophenyl group is crucial for the biological activity of these drugs.

The most prominent example is Fluconazole (B54011), a widely used antifungal medication. nih.govnih.gov Fluconazole's chemical structure is 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. nih.gov Its synthesis relies on intermediates derived from the 2,4-difluorophenyl propane (B168953) core. The synthetic pathway often begins with a derivative like 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol (B6166419) or a corresponding epoxide, which is then reacted with 1,2,4-triazole (B32235). quickcompany.inmdpi.com These initial building blocks are directly related to 3-(2,4-Difluorophenyl)propan-1-ol, highlighting its foundational role in accessing this important class of therapeutics. The development of Fluconazole and its analogs has been a significant focus of medicinal chemistry, aiming to overcome drug resistance and improve efficacy. nih.govsemanticscholar.org

Beyond established drugs, research continues to leverage this scaffold to create novel therapeutic candidates. For instance, a series of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols were designed as analogs of fluconazole and showed excellent, broad-spectrum antifungal activity in vitro against eight human pathogenic fungi. nih.gov This demonstrates the enduring importance of the 2,4-difluorophenyl propanol moiety as a privileged structure in the design of new antifungal agents.

Precursor for the Synthesis of Diverse Functionalized Molecules

The reactivity of both the hydroxyl group and the aromatic ring of this compound allows for its transformation into a wide variety of functionalized molecules. This versatility makes it a valuable starting material for creating libraries of compounds for screening and development.

Key transformations include:

Synthesis of Triazoles: As mentioned, this is the most significant application. The propanol can be converted into an epoxide intermediate, which is then opened by 1,2,4-triazole to install the heterocyclic moieties. quickcompany.ingoogle.com Numerous analogs have been created by modifying the substituents on the triazole rings or the propanol backbone to explore structure-activity relationships. nih.govmdpi.com

Synthesis of Sulfides and Sulfones: A study detailed the synthesis of twenty-three novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. nih.gov In this work, the core structure was further functionalized to produce sulfide (B99878) and sulfone derivatives. The resulting sulfide compounds, in particular, exhibited potent activity against several pathogenic fungi, in some cases superior to existing drugs like Fluconazole. nih.gov

Synthesis of Amines: The hydroxyl group can be substituted or the parent ketone can be reductively aminated to introduce nitrogen-containing functional groups. The related compound, 3-Amino-1-(2,4-difluorophenyl)propan-1-ol, is itself a valuable intermediate, combining the features of the difluorophenyl group with the reactivity of an amino alcohol, making it a building block for other biologically active compounds. evitachem.com

Interactive Table: Functionalized Molecules Derived from the 2,4-Difluorophenyl Propanol Scaffold

Derivative ClassExample CompoundKey Synthetic TransformationApplication/SignificanceReference(s)
Triazole Antifungals FluconazoleEpoxidation followed by reaction with 1,2,4-triazoleBroad-spectrum antifungal drug nih.govnih.govquickcompany.in
Triazole Analogs 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-benzylamino-2-propanolsMulti-step synthesis involving amine substitutionInvestigational antifungal agents nih.gov
Sulfide Derivatives 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(alkylthio)-2-propanolsIntroduction of a sulfur-linked side chainPotent activity against pathogenic fungi nih.gov
Sulfone Derivatives 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(alkylsulfonyl)-2-propanolsOxidation of sulfide precursorsInvestigational antifungal agents nih.gov
Amino Alcohols 3-Amino-1-(2,4-difluorophenyl)propan-1-olNucleophilic substitution or reductive aminationIntermediate for more complex molecules evitachem.com

Contribution to the Development of Novel Synthetic Pathways and Methodologies

The demand for enantiomerically pure pharmaceuticals containing the 2,4-difluorophenyl propanol core has spurred the development of advanced synthetic methods. The focus has been on achieving high yields, cost-effectiveness, and precise control over stereochemistry.

One of the key areas of development is asymmetric synthesis . Creating a specific stereoisomer of a drug is often crucial for its efficacy and safety. Methodologies for the stereoselective reduction of the corresponding ketone, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one, are critical. While many patents describe various reducing agents, the use of chiral catalysts, such as those employed in Corey-Bakshi-Shibata (CBS) reductions, represents a significant advancement in controlling the stereochemistry of the resulting alcohol. google.com Although some literature describes this for the 3,4-difluoro isomer, the methodology is directly applicable to the 2,4-difluoro series. google.com These methods allow for the production of a single enantiomer, which is a common requirement for modern pharmaceuticals.

Q & A

Q. What are the primary synthetic routes for 3-(2,4-difluorophenyl)propan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Reduction of ketones : Sodium borohydride (NaBH₄) reduction of 3-(2,4-difluorophenyl)propan-1-one under controlled temperatures (0–20°C) in inert atmospheres, achieving yields up to 82% .
  • Multi-step functionalization : Starting from 2,4-difluorophenylaldehyde via Knoevenagel condensation followed by selective reduction. Solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation) critically affect stereochemical outcomes .

Q. Which analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., distinguishing hydroxyl and fluorophenyl signals), IR for hydroxyl group confirmation, and MS for molecular weight validation .
  • Chromatography : HPLC or GC to assess purity, especially for enantiomeric resolution when chiral centers are present .

Q. How does the difluorophenyl moiety influence the compound’s physicochemical properties?

The 2,4-difluorophenyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.1), critical for bioactive compound design.
  • Metabolic stability : Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes, improving pharmacokinetic profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antifungal activity?

Key strategies include:

  • Substituent modulation : Introducing triazole or piperazine groups at the propanol chain (e.g., 1-(1,2,4-triazol-1-yl)-derivatives) enhances binding to fungal CYP51 enzymes, as seen in azole antifungals .
  • Stereochemical control : Enantiomers of amino-substituted analogs (e.g., (S)-3-amino derivatives) show 10–20× higher activity against Candida albicans than their (R)-counterparts .

Q. What experimental approaches resolve contradictions in reported biological activity data?

For conflicting results (e.g., variable MIC values against Aspergillus spp.):

  • Standardized assays : Use CLSI/FEUCAST guidelines to minimize variability in inoculum size and growth media.
  • Target validation : Employ gene knockout strains or enzymatic inhibition assays (e.g., lanosterol 14α-demethylase activity) to confirm mechanism-specific effects .

Q. How can computational modeling guide the design of this compound derivatives?

  • Docking simulations : Predict binding affinities to targets like CYP51 (PDB: 5TZ1) using AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values to prioritize synthetic targets .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Byproduct formation : Optimize stoichiometry of NaBH₄ in ketone reductions to minimize over-reduction.
  • Temperature sensitivity : Use flow chemistry for exothermic reactions (e.g., borohydride reductions) to maintain yields >75% at scale .

Methodological Insights

Q. How is enantiomeric purity achieved in chiral analogs of this compound?

  • Chiral resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures.
  • Asymmetric synthesis : Employ Evans oxazolidinone auxiliaries to direct stereochemistry during propanol chain assembly .

Q. What in vitro/in vivo models are used to evaluate toxicity and efficacy?

  • In vitro : HepG2 cell lines for hepatotoxicity screening; MIC assays in RPMI-1640 media for antifungal activity.
  • In vivo : Murine models of systemic candidiasis, with pharmacokinetic profiling (Cmax, AUC) to assess bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.